![molecular formula C14H13N3O4 B4567396 (ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE](/img/structure/B4567396.png)
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Overview
Description
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is a complex organic compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE typically involves multi-step organic reactions. One common method includes the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be effective in synthesizing pyridin-3-yl-pyrimidin-2-yl derivatives . The reaction conditions often involve the use of ethyl chloroformate and carboxylic acid derivatives under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit receptor tyrosine kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: This compound shares similar structural features and has shown significant biological activity.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic and anti-cancer properties.
Uniqueness
What sets (ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE apart is its unique combination of acetoxy, pyridine, and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(acetyloxy-pyridin-3-yl-pyrimidin-2-ylmethyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10(18)20-14(21-11(2)19,12-5-3-6-15-9-12)13-16-7-4-8-17-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPXZWLTRMQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CN=CC=C1)(C2=NC=CC=N2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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